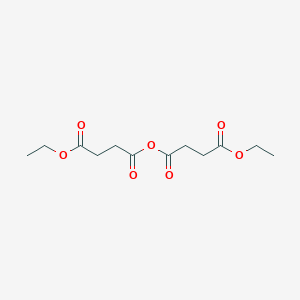![molecular formula C10H14F3NO4 B13894400 Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13894400.png)
Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azaspiro[33]heptane-7-carboxylate;2,2,2-trifluoroacetic acid is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.3]heptane-7-carboxylate involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and bases such as lithium diisopropylamide (LDA) to facilitate the ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .
Applications De Recherche Scientifique
Methyl 2-azaspiro[3.3]heptane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It serves as a ligand for studying protein-ligand interactions.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural properties.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism by which Methyl 2-azaspiro[3.3]heptane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique spatial arrangement of functional groups, which can enhance binding affinity and selectivity towards biological targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinecarboxylic acid: Another spirocyclic compound with similar structural features.
2,4-Methanoproline: A rigid amino acid with a spirocyclic scaffold.
2-Aminoisobutyric acid: A sterically constrained amino acid.
Uniqueness
Methyl 2-azaspiro[3.3]heptane-7-carboxylate is unique due to its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This uniqueness can lead to enhanced biological activity and selectivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H14F3NO4 |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)6-2-3-8(6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) |
Clé InChI |
CQKIAYOTHNEZOA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC12CNC2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
![4-(2-pyrrolidin-2-ylethyl)-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13894333.png)



![tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane](/img/structure/B13894354.png)


![(2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13894377.png)


![2-Amino-7-fluorobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B13894390.png)
![[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13894397.png)
